Betamethasone 21-Propionate Betamethasone 21-Propionate
Brand Name: Vulcanchem
CAS No.: 75883-07-7
VCID: VC0190666
InChI: InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
SMILES: CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Molecular Formula: C25H33FO6
Molecular Weight: 448.5 g/mol

Betamethasone 21-Propionate

CAS No.: 75883-07-7

VCID: VC0190666

Molecular Formula: C25H33FO6

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Betamethasone 21-Propionate - 75883-07-7

Description

Betamethasone 21-Propionate, also known as Clobetasol Propionate EP Impurity K, is a glucocorticoid and a degradation product of Betamethasone . It is also related to Betamethasone Dipropionate Impurity C . This compound has a molecular formula of C25 H33 F O6 and a molecular weight of 448.52 . Betamethasone 21-Propionate is intended for use as an impurity reference material in pharmaceutical testing and research .

From a chemical standpoint, Betamethasone 21-Propionate is characterized by a pregna-1,4-diene-3,20-dione structure with a fluorine atom at the 9-position, hydroxyl groups at the 11β and 17-positions, and a propionate group at the 21-position . The IUPAC name for this compound is [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate . Another similar compound is Betamethasone 21-Acetate 17-Propionate, also known as Betamethasone dipropionate impurity D .

It is worth noting that access to Betamethasone 21-Propionate may be restricted, and additional documentation might be necessary for purchase due to its controlled nature . The compound is typically stored in a refrigerator at +4°C .

CAS No. 75883-07-7
Product Name Betamethasone 21-Propionate
Molecular Formula C25H33FO6
Molecular Weight 448.5 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Standard InChI InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Standard InChIKey ALINSFFSOAHJII-XGQKBEPLSA-N
SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Canonical SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Synonyms (11b,16b)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Reference Andersson, P., et al., J. Pharm. Pharmacol., 36, 763
PubChem Compound 9981101
Last Modified Aug 15 2023

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